7-Methoxy-7-oxoheptanoic acid
Overview
Description
7-Methoxy-7-oxoheptanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, its related compounds, such as methyl 7-oxoheptanoate, are important intermediates in the synthesis of various chemical entities, including prostaglandins and pharmaceutical intermediates. These compounds are derived from cycloheptanone and have been utilized in multi-step synthetic processes to achieve the desired functionalization and molecular complexity .
Synthesis Analysis
The synthesis of related compounds to 7-Methoxy-7-oxoheptanoic acid involves several steps starting from cycloheptanone. For instance, methyl 7-oxoheptanoate can be prepared in two steps from cycloheptanone through the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . Another method involves the reaction of cycloheptanone with potassium persulfate in ethanol or methanol to give ethyl or methyl 7-hydroxyheptanoate, which is then oxidized to the corresponding 7-oxoheptanoate . Additionally, 7-alkyl-7-methoxycarbonylcycloheptatrienes can be synthesized by alkylation of cycloheptatriene-7-carboxylic acid followed by methylation .
Molecular Structure Analysis
The molecular structure of compounds related to 7-Methoxy-7-oxoheptanoic acid, such as 7-alkyl-7-methoxycarbonylcycloheptatrienes, exhibits interesting features like valence isomerization between cycloheptatriene and norcaradiene forms. This isomerization is influenced by steric factors . The molecular structure of these compounds is crucial for their reactivity and the subsequent transformations they undergo in synthetic pathways.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 7-Methoxy-7-oxoheptanoic acid include alkylation, methylation, ozonolysis, and oxidation reactions. For example, the base-catalyzed isomerization of 7-(methoxycarbonyl)-1,3,5-cycloheptatriene leads to the formation of various isomers, which exhibit specific hydrogen exchange reactions . These reactions are fundamental in manipulating the chemical structure to achieve the desired functional groups necessary for further synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Methoxy-7-oxoheptanoic acid itself are not detailed in the provided papers, the properties of similar compounds can be inferred. Methyl 7-oxoheptanoate, for example, is a key intermediate that can be separated by gas chromatography, indicating its stability and volatility under such conditions . The synthesis of related compounds often involves careful consideration of the physical and chemical properties to ensure the success of the synthetic route and the purity of the final product .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Prostaglandins : Methyl 7-Oxoheptanoate, a derivative of 7-Methoxy-7-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate in the preparation of prostaglandins, demonstrating the compound's significance in pharmaceutical synthesis (Ballini & Petrini, 1984).
Gas Chromatography Monitoring : The compound is also important in analytical chemistry, where its conversion from cycloheptanone is monitored via gas chromatography, showcasing its role in methodological studies in chemistry (Wakharkar et al., 1994).
Synthesis of Diverse Chemical Structures : Ethyl 2-acetoxy-3-oxoheptanoate, related to 7-Methoxy-7-oxoheptanoic acid, is used in reactions to produce various chemical structures, indicating the compound's versatility in organic synthesis (Takeda et al., 1977).
Applications in Medicinal Chemistry
Antiproliferative Activity in Synthesis : Derivatives of 7-oxoheptanoate exhibit antiproliferative activities, as seen in synthesized compounds showing cytotoxicity against human epithelial lung carcinoma cells, highlighting its potential in cancer research (Nurieva et al., 2015).
Photocleavage Applications : Studies on 1-acyl-7-nitroindolines, which include derivatives of 7-methoxy compounds, explore their use as photolabile precursors in neuroactive amino acids, suggesting applications in neurochemistry and drug delivery systems (Papageorgiou & Corrie, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-methoxy-7-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLQOHRXBGFZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174166 | |
Record name | Methyl hydrogen heptane-1,7-dioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-7-oxoheptanoic acid | |
CAS RN |
20291-40-1 | |
Record name | 1-Methyl heptanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20291-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl hydrogen heptane-1,7-dioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen heptane-1,7-dioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen heptane-1,7-dioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.